molecular formula C17H15N3O4 B5803875 N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide

N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide

Cat. No. B5803875
M. Wt: 325.32 g/mol
InChI Key: PCPOHXUNJHRCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-furylmethyl)-2,5-pyridinedicarboxamide, commonly known as BFPDA, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of pyridine and is known for its unique properties that make it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of BFPDA is not completely understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BFPDA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BFPDA also inhibits the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression.
Biochemical and physiological effects:
BFPDA has been shown to have various biochemical and physiological effects. In cancer cells, BFPDA induces apoptosis, leading to cell death. BFPDA has also been shown to inhibit the growth and proliferation of cancer cells. In normal cells, BFPDA has been shown to have minimal toxicity and does not affect cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFPDA in lab experiments is its unique properties that make it suitable for use in various fields of science. BFPDA is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using BFPDA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BFPDA. One area of research is the development of new methods for synthesizing and purifying BFPDA. Another area of research is the investigation of the potential applications of BFPDA in other fields of science, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of BFPDA and its potential applications in cancer treatment and drug delivery.

Synthesis Methods

BFPDA can be synthesized using various methods, including the reaction of 2-furylacetaldehyde and 2,5-pyridinedicarboxylic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, and the resulting compound is purified using standard methods.

Scientific Research Applications

BFPDA has been studied for its potential applications in various fields of science, including cancer treatment, drug delivery, and imaging. In cancer treatment, BFPDA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, BFPDA has been used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues. In imaging, BFPDA has been used as a contrast agent for magnetic resonance imaging (MRI).

properties

IUPAC Name

2-N,5-N-bis(furan-2-ylmethyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h1-9H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPOHXUNJHRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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